molecular formula C11H13BClNO4S B8758161 (4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid

(4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid

Cat. No. B8758161
M. Wt: 301.56 g/mol
InChI Key: XZMDGNQOHGGWQB-UHFFFAOYSA-N
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Patent
US08946445B2

Procedure details

To a solution of tert-butyl 2-chloro-4H-thieno[3,2-b]pyrrole-4-carboxylate (0.52 g, 2 mmol) and B(OiPr)3 (0.7 mL, 3 mmol) in 10 mL of THF cooled at 0° C. was added a LDA solution (4 mmol, prepared from 0.56 mL of iPr2NH, 5.84 mL of THF and 1.6 mL of 2.5 M n-BuLi solution in hexane) by a syringe pump over a period of 2 h. The reaction mixture was stirred for additional 6 h at 0° C. before being quenched by addition of 20 mL of saturated NH4Cl solution. The product was extracted with 2×20 mL of EtOAc, dried over Na2SO4, filtered and concentrated. The residue was purified by Combiflash on a silica gel column eluted with a gradient of up to 60% EtOAc/hexanes to give 0.3 g of the title compound as a solid.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:9][C:8]2[CH:7]=[CH:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:4]=2[CH:3]=1.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.[Li+].CC([N-]C(C)C)C>C1COCC1>[C:13]([O:12][C:10]([N:5]1[C:6]([B:17]([OH:22])[OH:18])=[CH:7][C:8]2[S:9][C:2]([Cl:1])=[CH:3][C:4]1=2)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC1=CC=2N(C=CC2S1)C(=O)OC(C)(C)C
Name
Quantity
0.7 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for additional 6 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched by addition of 20 mL of saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 2×20 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combiflash on a silica gel column
WASH
Type
WASH
Details
eluted with a gradient of up to 60% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2=C(C=C1B(O)O)SC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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